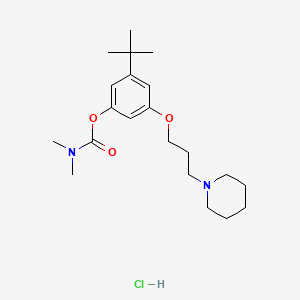
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(3-(1-piperidinyl)propoxy)phenyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(3-(1-piperidinyl)propoxy)phenyl ester, monohydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid derivatives typically involves the reaction of an amine with a chloroformate or an isocyanate. For this specific compound, the synthesis might involve the following steps:
Formation of the carbamate group: Reacting dimethylamine with a suitable chloroformate or isocyanate.
Introduction of the phenyl ester: Coupling the carbamate with a phenol derivative.
Attachment of the piperidinyl group: Using a nucleophilic substitution reaction to introduce the piperidinyl group.
Final hydrochloride formation: Treating the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction time and temperature.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Carbamates can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert carbamates to amines.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the carbamate.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Carbamic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their enzyme inhibition properties.
Medicine: Investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or neuroprotective agents.
Industry: Utilized in the production of pesticides, herbicides, and fungicides.
Mechanism of Action
The mechanism of action of carbamic acid derivatives often involves the inhibition of enzymes by forming a covalent bond with the active site. This can lead to the inactivation of the enzyme and subsequent biological effects. The molecular targets and pathways involved vary depending on the specific compound and its structure.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: A widely used insecticide.
Physostigmine: A reversible cholinesterase inhibitor used in medicine.
Neostigmine: Another cholinesterase inhibitor with medical applications.
Uniqueness
The uniqueness of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(3-(1-piperidinyl)propoxy)phenyl ester, monohydrochloride lies in its specific structure, which may confer unique biological activities or chemical properties compared to other carbamates.
Properties
CAS No. |
118116-21-5 |
|---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
[3-tert-butyl-5-(3-piperidin-1-ylpropoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-21(2,3)17-14-18(16-19(15-17)26-20(24)22(4)5)25-13-9-12-23-10-7-6-8-11-23;/h14-16H,6-13H2,1-5H3;1H |
InChI Key |
VMPNFVFQGQXMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCCN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















